89% Coupling Yield in Afatinib Synthesis Versus ≤50% Yield for 4-Bromocrotonic Acid Route
When trans-4-dimethylaminocrotonic acid hydrochloride is employed as the electrophilic building block in the final amidation step of afatinib synthesis, the reported yield reaches 89% [1]. In contrast, the alternative route utilizing 4-bromocrotonic acid as the starting material achieves a maximum yield of only 50% under comparable conditions [2]. The nearly 39 percentage-point yield advantage directly translates to improved atom economy, reduced cost of goods, and fewer purification cycles in commercial manufacturing.
| Evidence Dimension | Coupling reaction yield in afatinib API synthesis |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | 4-Bromocrotonic acid route: ≤50% yield |
| Quantified Difference | +39 percentage points (absolute) |
| Conditions | Amidation with N4-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yl-oxy)quinazoline-4,6-diamine |
Why This Matters
Higher yield directly reduces raw material consumption and production cost, making trans-4-dimethylaminocrotonic acid hydrochloride the economically and operationally preferred intermediate for afatinib manufacturing.
- [1] US20170107172A1 – Process for the preparation of 4-dimethylaminocrotonic acid. Example 1: Yield 89%. View Source
- [2] Volsenchem. 4-Bromocrotonic Acid For Making Afatinib CAS 13991-36-1. Product Technical Note: 'reaction yield is very low, maximum only reach 50%'. View Source
